molecular formula C33H35N3O6S B613415 Fmoc-Lys(Dansyl)-OH CAS No. 118584-90-0

Fmoc-Lys(Dansyl)-OH

Cat. No. B613415
M. Wt: 601,7 g/mole
InChI Key: SLBNIPMLSUPCFW-LJAQVGFWSA-N
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Description

“Fmoc-Lys(Dansyl)-OH” is a derivative of the amino acid lysine, modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group1. This compound is known for its self-assembly features and potential applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety12.



Synthesis Analysis

The synthesis of Fmoc-Lys(Dansyl)-OH involves the use of Fmoc-protected amino acids coupled on a safety catch sulfonamide resin3. Two distinct synthetic routes have been examined for the production of Fmoc-Lys(Dansyl)-OH, one involving copper complexation of Lys and the other utilizing Fmoc-Lys with microwave irradiation2.



Molecular Structure Analysis

The molecular structure of Fmoc-Lys(Dansyl)-OH allows it to undergo liquid-liquid phase separation in water-DMSO mixtures, forming spherical droplets of the phase-separating concentrated phase1. The self-assembly process of this compound has been investigated using various techniques such as static and dynamic light scattering, small-angle X-ray scattering, optical microscopy, and scanning electron microscopy1.



Chemical Reactions Analysis

The chemical reactions involving Fmoc-Lys(Dansyl)-OH are primarily related to its self-assembly process. The addition of water to the DMSO solution of Fmoc-Lys(Dansyl)-OH causes liquid-liquid phase separation1. The concentrated phase droplets do not grow through the Ostwald ripening process, but a crystal phase of Fmoc-Lys(Dansyl)-OH appears after a long lag phase in the phase-separating solution1.



Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-Lys(Dansyl)-OH are largely determined by its self-assembly characteristics. It forms spherical droplets in water-DMSO mixtures with concentrations as high as 0.6 g/cm^31. Its unique properties of viscoelasticity and conductance make it a potential candidate for new soft materials1.


Scientific Research Applications

  • Scientific Field: Peptide Synthesis
    • Fmoc-Lys(Dansyl)-OH is often used in the field of peptide synthesis . It’s a modified amino acid that possesses eminent self-assembly features and shows distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .
    • One specific application is in the preparation of Fluorescence Resonance Energy Transfer (FRET) peptide substrates for protease activity assays . The Fmoc-Lys(Dansyl)-OH building block was synthesized utilizing two distinct synthetic routes .
    • The first involved copper complexation of Lys while the second utilized Fmoc-Lys with microwave irradiation . Both approaches allowed convenient production of a very pure final product at a reasonable cost .
    • The activity of the substrates was examined with three matrix metalloproteinases (MMPs), MMP-1, MMP-13, and MT1-MMP . The combination of 5-Fam as fluorophore and Dabcyl as quencher resulted in a triple-helical substrate that, compared with the fluorophore/quencher pair of Mca/Dnp, had a slightly destabilized triple-helix but was hydrolyzed more rapidly by MMP-1 and MMP-13 and had greater sensitivity .
  • Scientific Field: Fluorescence Resonance Energy Transfer (FRET)

    • Fmoc-Lys(Dansyl)-OH is used in the preparation of FRET peptide substrates for protease activity assays . This involves the use of 5-carboxyfluorescein (5-Fam) as the fluorophore and 4,4-dimethylamino-azobenzene-4’-carboxylic acid (Dabcyl) as the quencher .
    • The Fmoc-Lys(5-Fam) building block was synthesized utilizing two distinct synthetic routes. The first involved copper complexation of Lys while the second utilized Fmoc-Lys with microwave irradiation .
    • The activity of the substrates was examined with three matrix metalloproteinases (MMPs), MMP-1, MMP-13, and MT1-MMP . The combination of 5-Fam as fluorophore and Dabcyl as quencher resulted in a triple-helical substrate that was hydrolyzed more rapidly by MMP-1 and MMP-13 and had greater sensitivity .
  • Scientific Field: Hydrogel Formation

    • Fmoc-Lys(Dansyl)-OH can be used to create self-healing hydrogels . These hydrogels are formed at a very low concentration and exhibit self-sustaining and self-healing behavior .
    • This application is particularly useful in the field of materials science due to the self-assembling properties of peptides .

Safety And Hazards

The safety and hazards associated with Fmoc-Lys(Dansyl)-OH are not explicitly mentioned in the available literature. However, as with any chemical compound, appropriate safety measures should be taken when handling it.


Future Directions

The future directions for Fmoc-Lys(Dansyl)-OH are promising. Its unique self-assembly features and potential applications in various fields, including biomedical applications, make it a subject of interest for further research12. Its potential as a scaffold for bioprinting applications is also being explored4.


Please note that this analysis is based on the available literature and may not cover all aspects of “Fmoc-Lys(Dansyl)-OH”. Further research may provide more comprehensive information.


properties

IUPAC Name

(2S)-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35N3O6S/c1-36(2)30-18-9-16-27-26(30)15-10-19-31(27)43(40,41)34-20-8-7-17-29(32(37)38)35-33(39)42-21-28-24-13-5-3-11-22(24)23-12-4-6-14-25(23)28/h3-6,9-16,18-19,28-29,34H,7-8,17,20-21H2,1-2H3,(H,35,39)(H,37,38)/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBNIPMLSUPCFW-LJAQVGFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679800
Record name N~6~-[5-(Dimethylamino)naphthalene-1-sulfonyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

601.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Lys(Dansyl)-OH

CAS RN

118584-90-0
Record name N~6~-[5-(Dimethylamino)naphthalene-1-sulfonyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
E Battista, PL Scognamiglio, N Di Luise… - Journal of Materials …, 2018 - pubs.rsc.org
Synthetic receptors for biomacromolecules lack the supramolecular self-assembly behavior typical of biological systems. Here we propose a new method for the preparation of protein …
Number of citations: 32 pubs.rsc.org
AD de Araújo, JM Palomo, J Cramer… - … A European Journal, 2006 - Wiley Online Library
The development of the Diels–Alder cycloaddition as a new method for the site‐specific chemoselective ligation of peptides and proteins under mild conditions is reported. Peptides …
S Heckl, M Regenbogen, A Sturzu, A Gharabaghi… - Apoptosis, 2008 - Springer
Apoptin, a protein of the chicken anemia virus (CAV), consists of 121 amino acids (aa) and represents a novel, potentially tumor-specific therapeutic and diagnostic agent. The C-…
Number of citations: 10 link.springer.com
T Reipen, H Kunz - Synthesis, 2003 - thieme-connect.com
Peptide and glycopeptide sequences of the homophilic recognition site of epithelial cadherin (E-cadherin) were synthesized by solid-phase technique based on acid-sensitive Wang …
Number of citations: 13 www.thieme-connect.com
EA Kersteen, SR Barrows, RT Raines - Biochemistry, 2005 - ACS Publications
Protein disulfide isomerase (PDI) catalyzes the rearrangement of nonnative disulfide bonds in the endoplasmic reticulum of eukaryotic cells, a process that often limits the rate at which …
Number of citations: 35 pubs.acs.org
JM Pagès, S Kascàkovà, L Maigre… - ACS medicinal …, 2013 - ACS Publications
New peptide molecules with metal binding abilities proved to be active against multidrug resistant clinical isolates. One of them labeled with a dansylated lysine has been imaged inside …
Number of citations: 37 pubs.acs.org
K Hollingsworth - 2015 - etheses.whiterose.ac.uk
A cells interaction with its surroundings is governed by the flora of the cell surface. This complex landscape of structures provides an opportunity for the re-engineering of the surface …
Number of citations: 2 etheses.whiterose.ac.uk
EA Kersteen - 2005 - search.proquest.com
The efficient formation of native protein structure requires an ensemble of chaperones and enzymes that improve the rate of protein conformational changes. Specific chemical …
Number of citations: 0 search.proquest.com
EA Kersteen - 2005 - raineslab.com
Portions of this chapter were published as: Kersteen, EA and Raines RT (2003). Catalysis of protein folding by protein disulfide isomerase and small-molecule mimics. Antioxid. Redox …
Number of citations: 0 raineslab.com
S Matysiak, S Würtz, NC Hauser, H Gausepohl… - Peptide Nucleic Acids …, 1999
Number of citations: 5

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